

Application Note and Protocol: Preparation of TC-S 7005 Stock Solution in DMSO

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Audience: Researchers, scientists, and drug development professionals.

Introduction **TC-S 7005** is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), a key regulator of the cell cycle.[1] It demonstrates significant selectivity for PLK2 over other members of the Polo-like kinase family, such as PLK1 and PLK3.[2][3][4] The inhibitory activity of **TC-S 7005** on PLK2 can induce mitotic arrest and subsequent cell death in cancer cell lines, making it a valuable tool for research in oncology and cell cycle regulation.[1] This document provides a detailed protocol for the preparation, handling, and storage of a **TC-S 7005** stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.

Compound Information

A summary of the key chemical and physical properties of **TC-S 7005** is presented below.

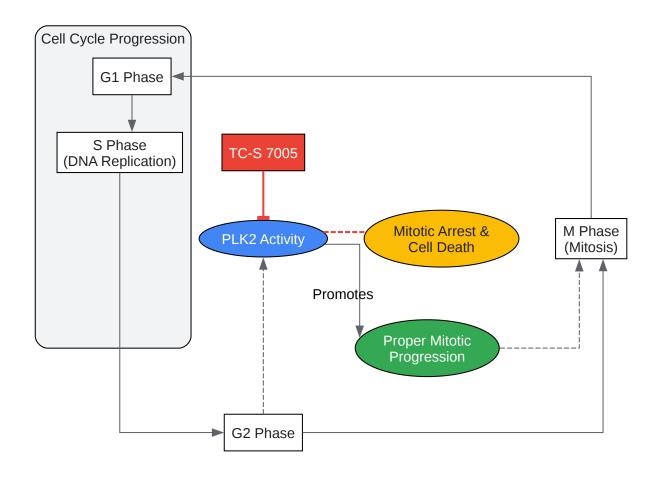


Property	Value
Chemical Name	3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine
Molecular Formula	C21H17N3O3
Molecular Weight	359.38 g/mol [1][3]
CAS Number	1082739-92-1[3]
Appearance	Light yellow to yellow solid[3]
Purity	≥98%[1]
Solubility in DMSO	Soluble up to 100 mM[1] or 125 mg/mL[3][5][6]

Mechanism of Action and Signaling Pathway

TC-S 7005 exerts its biological effects by inhibiting Polo-like kinase 2 (PLK2). PLKs are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis. PLK2 is involved in centriole duplication and the G2/M checkpoint. By inhibiting PLK2, **TC-S 7005** disrupts these processes, leading to errors in mitosis, cell cycle arrest, and ultimately, apoptosis or cell death.





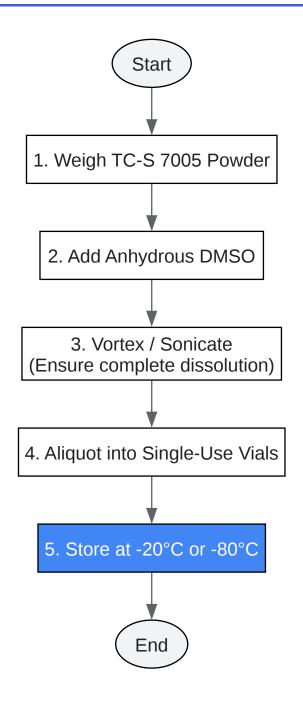
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Caption: TC-S 7005 inhibits PLK2, disrupting mitosis and leading to cell cycle arrest.

Experimental Workflow: Stock Solution Preparation

The overall workflow for preparing the **TC-S 7005** stock solution is straightforward, involving weighing the compound, dissolving it in DMSO, ensuring complete dissolution, and storing it properly.





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Caption: Workflow for preparing **TC-S 7005** stock solution in DMSO.

Protocol: Preparation of a 10 mM TC-S 7005 Stock Solution

This protocol details the preparation of a 10 mM stock solution of **TC-S 7005** in DMSO.



Materials and Equipment:

- TC-S 7005 powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Sonicator (optional, for aiding dissolution)[3][6]
- Calibrated micropipettes and sterile tips
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Preparation: Before opening, allow the vial of TC-S 7005 powder to equilibrate to room temperature to prevent condensation of moisture.
- Calculation: Calculate the required volume of DMSO. The formula to use is:
 - Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))
 - For 1 mg of TC-S 7005 to make a 10 mM solution:
 - Mass = 0.001 g
 - Concentration = 0.010 mol/L
 - Molecular Weight = 359.38 g/mol
 - Volume (L) = 0.001 / (0.010 * 359.38) = 0.00027826 L
 - Volume (μL) = 278.26 μL



- Weighing: Accurately weigh the desired amount of TC-S 7005 powder (e.g., 1 mg) and place
 it into a sterile vial.
- Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 278.26 μL for 1 mg) to the vial containing the powder.[3]
- Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.[3][6] Visually inspect the solution against a light source to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use, sterile cryovials.[3][7]
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3][4] Label each aliquot clearly with the compound name, concentration, and date of preparation.

Safety Precautions:

- Always handle **TC-S 7005** and DMSO in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
- Consult the Material Safety Data Sheet (MSDS) for TC-S 7005 before use.

Quantitative Data: Stock Solution Preparation Table

The table below provides the required volume of DMSO to prepare various concentrations of **TC-S 7005** stock solutions from different starting masses.[1][3]

Mass of TC-S 7005	DMSO Volume for 1 mM	DMSO Volume for 5 mM	DMSO Volume for 10 mM	DMSO Volume for 50 mM
1 mg	2.78 mL	0.56 mL	0.28 mL	0.06 mL
5 mg	13.91 mL	2.78 mL	1.39 mL	0.28 mL
10 mg	27.83 mL	5.57 mL	2.78 mL	0.56 mL



Storage and Handling

Proper storage is critical to maintain the stability and biological activity of TC-S 7005.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years[3][4]	Store in a desiccator to protect from moisture.
Solid Powder	+4°C	2 years[1][3]	For shorter-term storage.
DMSO Stock Solution	-20°C	1 year[3][4]	Suitable for short to medium-term storage.
DMSO Stock Solution	-80°C	2 years[3][4]	Recommended for long-term storage.

Key Handling Recommendations:

- Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[3][4] Use fresh, anhydrous grade DMSO for preparing stock solutions.
- Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into volumes appropriate for single experiments is highly recommended to prevent degradation from repeated temperature changes.[3][7][8]
- Working Solutions: When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the culture medium. Ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]

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